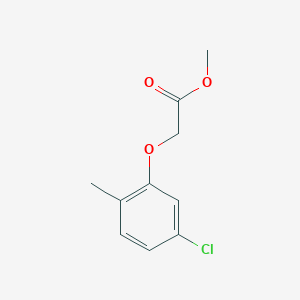
Benzoic acid, 4-formyl-, 2-(dimethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 4-formylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a benzoate ester derivative that contains a dimethylamino group and a formyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(Dimethylamino)ethyl 4-formylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-(Dimethylamino)ethyl 4-carboxybenzoate.
Reduction: 2-(Dimethylamino)ethyl 4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving esterases.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 4-formylbenzoate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active formylbenzoic acid and 2-(dimethylamino)ethanol. The formyl group can undergo further chemical transformations, influencing biological processes such as enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar structure but with an ethyl ester instead of the 2-(dimethylamino)ethyl group.
Methyl 4-formylbenzoate: Contains a methyl ester instead of the 2-(dimethylamino)ethyl group.
4-Dimethylaminobenzaldehyde: Lacks the ester group, containing only the formyl and dimethylamino groups.
Uniqueness
2-(Dimethylamino)ethyl 4-formylbenzoate is unique due to the presence of both the dimethylamino and formyl groups attached to the benzene ring, along with the 2-(dimethylamino)ethyl ester moiety
Propiedades
Número CAS |
64236-19-7 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-formylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-13(2)7-8-16-12(15)11-5-3-10(9-14)4-6-11/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
VECUDHYXZCKUOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
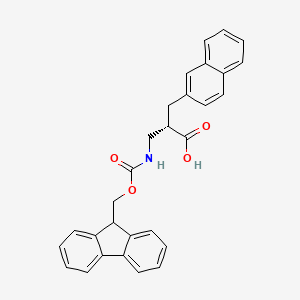
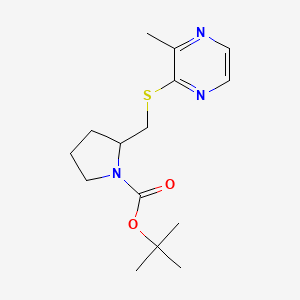

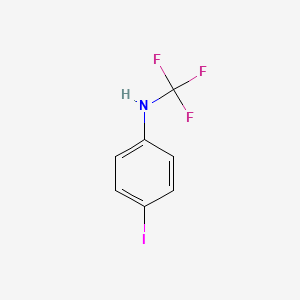
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)


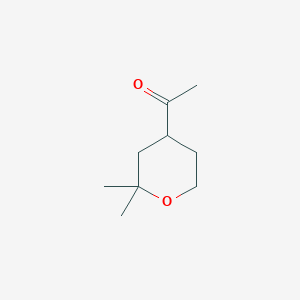
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
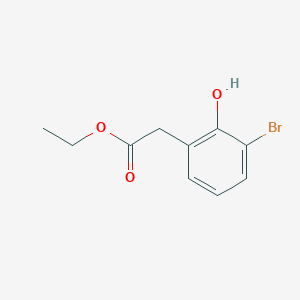
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
